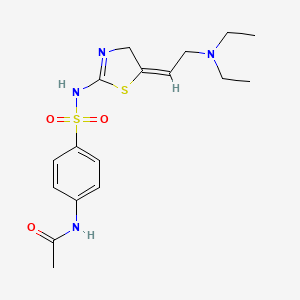
4-Methylhex-1-yn-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhex-1-yn-3-one is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H10O, and it is known for its unique structural properties, which include a triple bond at the first carbon and a ketone group at the third carbon
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylhex-1-yn-3-one can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with methyl iodide, followed by oxidation to introduce the ketone functionality. Another method includes the use of palladium-catalyzed coupling reactions, which are efficient and provide high yields.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as palladium or copper to facilitate the coupling reactions, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions: 4-Methylhex-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or ketone group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or ketones.
科学研究应用
4-Methylhex-1-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methylhex-1-yn-3-one involves its reactivity with various molecular targets. The triple bond and ketone group make it a versatile compound that can interact with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing structures, making it valuable in synthetic chemistry.
相似化合物的比较
3-Hexyn-2-one: Similar structure but with the triple bond at the second carbon.
4-Methylhex-2-yn-1-ol: Contains a hydroxyl group instead of a ketone.
2-Methyl-3-butyn-2-ol: A smaller alkyne with a hydroxyl group.
Uniqueness: 4-Methylhex-1-yn-3-one is unique due to its specific placement of the triple bond and ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications.
属性
CAS 编号 |
72839-10-2 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC 名称 |
4-methylhex-1-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h2,6H,4H2,1,3H3 |
InChI 键 |
NRJZFWOUJJREBG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


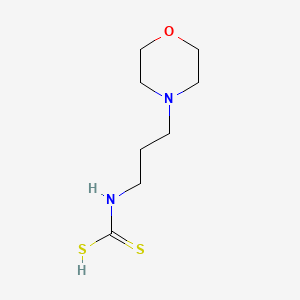
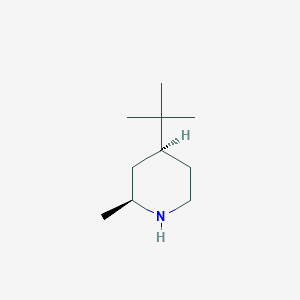
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
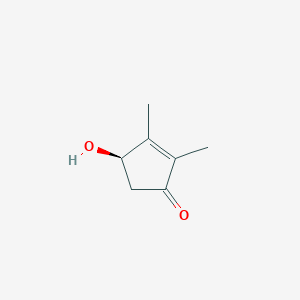


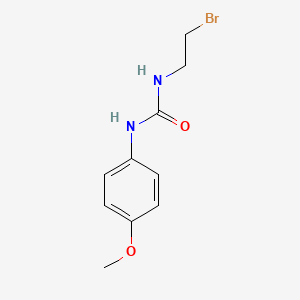
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
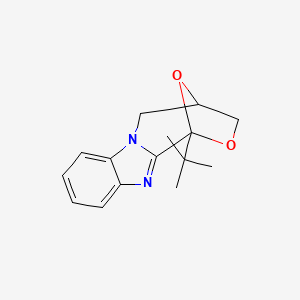



![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
